
1-(2-Chloroethyl)-3,5-dimethylpyrazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3,5-dimethylpyrazole;hydrochloride, also known as CDP, is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has been synthesized for its potential applications as an anti-cancer drug.
Scientific Research Applications
Synthesis of Hemilabile Ligands
1-(2-Chloroethyl)-3,5-dimethylpyrazole hydrochloride is used in synthesizing hemilabile ligands, which are essential in coordination chemistry. For instance, it has been utilized in the preparation of ligands like 1-[2-(diphenylphosphanyl)ethyl]-3,5-dimethylpyrazole. These ligands show unique bonding properties with metal ions like Rhodium (I), demonstrating their importance in creating complex metal-organic structures (Esquius et al., 2002).
Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane Ligands
In another application, this chemical is instrumental in synthesizing flexible bis(pyrazol-1-yl)alkane ligands. These ligands are created through reactions involving pyrazoles with compounds like bis(2-chloroethyl)amine hydrochloride. The production of such ligands is vital for developing various organic compounds with potential applications in materials science and pharmaceuticals (Potapov et al., 2007).
Formation of Organotin Halide Complexes
The stability and formation of organotin halide complexes with 3,5-dimethylpyrazole have been studied, providing insight into the nature of these metal-organic complexes. Such research is crucial for understanding the interactions in organometallic chemistry and their potential applications in catalysts and material science (Ettorre & Plazzogna, 1975).
Preparation of Pyrazole-Based Pharmaceuticals
1-(2-Chloroethyl)-3,5-dimethylpyrazole hydrochloride is also used in the preparation of pyrazole-based pharmaceuticals. For example, it is involved in the synthesis of 4-amino-1,3-dimethylpyrazole hydrochloride, an important intermediate in pharmaceutical manufacturing (Graham et al., 2010).
Synthesis and Characterization of Metal Complexes
This compound is essential for synthesizing and characterizing various metal complexes. For instance, it has been used in creating palladium and platinum complexes with pyrazole-derived ligands. These complexes are studied for their structural and spectroscopic properties, which is fundamental in advancing coordination chemistry and potential applications in catalysis (Pons et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloroethyl)-3,5-dimethylpyrazole hydrochloride is the DNA molecule . It works by binding to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its role as an alkylating agent, a group of anticancer chemotherapeutic drugs .
Mode of Action
1-(2-Chloroethyl)-3,5-dimethylpyrazole hydrochloride interacts with its target by cross-linking two strands of DNA, thereby preventing cell duplication . This cross-linking of guanine bases in DNA strands leads to fragmentation of the DNA by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA .
Biochemical Pathways
The compound affects the DNA replication pathway, leading to a halt in cell division . This disruption in the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound’s action on DNA also induces mispairing of the nucleotides, leading to mutations .
Pharmacokinetics
Similar compounds like mechlorethamine have a short biological half-life . They are rapidly metabolized and excreted, primarily through the kidneys . The bioavailability of these compounds can vary, but they are often administered intravenously to ensure maximum bioavailability .
Result of Action
The result of the action of 1-(2-Chloroethyl)-3,5-dimethylpyrazole hydrochloride is the inhibition of cell division and the induction of cell death . This makes it effective as a chemotherapeutic agent in the treatment of various types of cancer, including lymphoma, multiple myeloma, leukemia, and solid tumors .
Action Environment
The action, efficacy, and stability of 1-(2-Chloroethyl)-3,5-dimethylpyrazole hydrochloride can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s action . Additionally, the compound’s action can be influenced by the pH and temperature of the environment .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
properties
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSBHDZRLVEVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85650-04-0 |
Source


|
| Record name | 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

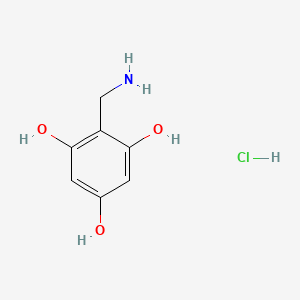

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)
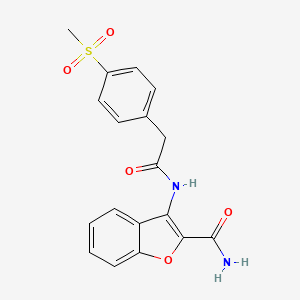

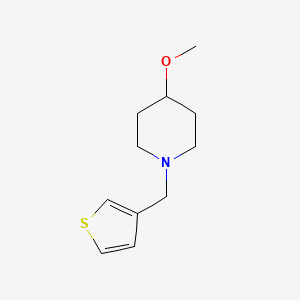
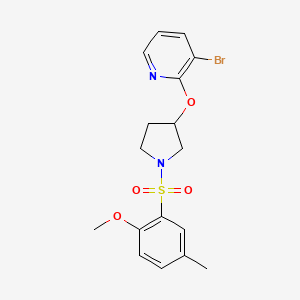
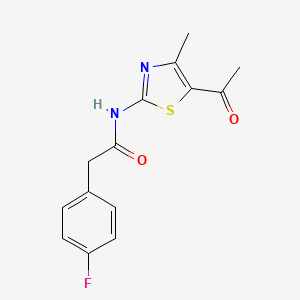
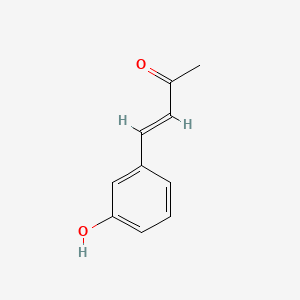
![1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2442004.png)
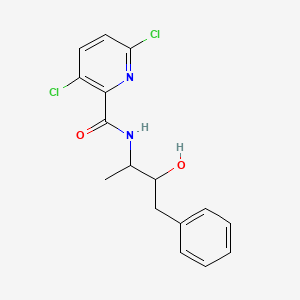
![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)
![1-(2-Methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-2-one](/img/structure/B2442007.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide](/img/structure/B2442009.png)